



Application Notes: 3-Chloro-2-methylaniline in Azo Dye Synthesis

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Compound of Interest		
Compound Name:	3-Chloro-2-methylaniline	
Cat. No.:	B042847	Get Quote

Introduction

3-Chloro-2-methylaniline, also known as 3-chloro-o-toluidine or Azoic Diazo Component 46, is a crucial chemical intermediate in the manufacturing of azo dyes.[1][2] Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). These dyes are widely used in the textile industry for dyeing fibers such as cotton, viscose, silk, and nylon, as well as for printing applications.[3][4] The inclusion of the chloro and methyl groups on the aniline ring allows for the synthesis of dyes with specific shades, typically in the red and brown ranges, and influences their fastness properties.[3]

Chemical Principle

The synthesis of azo dyes from **3-Chloro-2-methylaniline** follows a well-established two-step electrophilic aromatic substitution reaction:

- Diazotization: The primary aromatic amine group of 3-Chloro-2-methylaniline is converted into a highly reactive diazonium salt. This reaction is typically carried out in an acidic medium (e.g., hydrochloric acid) at a low temperature (0–5 °C) using a diazotizing agent, most commonly sodium nitrite.[5][6] The low temperature is critical to prevent the unstable diazonium salt from decomposing.
- Azo Coupling: The resulting diazonium salt acts as a weak electrophile and is immediately reacted with a coupling component. Coupling components are electron-rich aromatic







compounds, such as phenols (e.g., Naphthol AS) or aromatic amines.[3][5] The coupling reaction forms the stable azo bond (–N=N–), which acts as the chromophore responsible for the dye's color.

The final properties of the dye, including its exact color, solubility, and fastness to light and washing, are determined by the chemical structures of both the diazo component (**3-Chloro-2-methylaniline**) and the coupling component.[7]

Applications in Research and Industry

3-Chloro-2-methylaniline is a key building block for producing a variety of azo dyes, including disperse dyes for synthetic fibers like polyester and azoic dyes for cotton.[7][8] For instance, it is a precursor in the synthesis of dye DB-50.[8] Researchers utilize this compound to develop novel colorants with enhanced properties, such as improved stability and specific spectral characteristics. For drug development professionals, understanding the chemistry of such compounds is relevant from a toxicological perspective, as the metabolic cleavage of azo dyes can release the constituent aromatic amines, which may have biological activity.[9][10]

Data and Properties Physicochemical Properties of 3-Chloro-2-methylaniline

The properties of the starting material are essential for designing synthetic protocols and ensuring safety.



Property	Value	Reference
CAS Number	87-60-5	[8]
Molecular Formula	C7H8CIN	[8]
Molecular Weight	141.598 g/mol	[8]
Appearance	Colorless to brown-red oily liquid	[3][8]
Boiling Point	241.8 ± 20.0 °C at 760 mmHg	[8]
Melting Point	2 °C	[8]
Density	1.2 ± 0.1 g/cm ³	[8]
Flash Point	100.0 ± 21.8 °C	[8]
Purity (Industrial Grade)	≥ 99.5%	[8]

Representative Properties of Azo Dyes

Disclaimer: The following data is for dis-azo disperse dyes derived from 3-chloroaniline, a structurally similar compound. This data is presented as a representative example of the performance characteristics that can be expected from azo dyes in this chemical family.

Table 1: Spectral and Fastness Properties of Representative Dyes on Polyester Fabric[7]



Dye Structure (Diazo + Coupler)	λmax (nm)	Light Fastness (Scale 1-8)	Wash Fastness (Scale 1-5)	Rubbing Fastness (Dry, Scale 1-5)	Rubbing Fastness (Wet, Scale 1-5)
3- chloroaniline derivative + Coupler A	467	5	4-5	5	4
3- chloroaniline derivative + Coupler B	510	6	5	4-5	5
3- chloroaniline derivative + Coupler C	550	5-6	4	4	4-5
3- chloroaniline derivative + Coupler D	620	5	5	5	5

Experimental Protocols

Protocol 1: Synthesis of an Azo Dye using 3-Chloro-2-methylaniline and Naphthol AS

This protocol describes the synthesis of a representative red azo dye.

Materials:

- 3-Chloro-2-methylaniline (1.42 g, 0.01 mol)
- Concentrated Hydrochloric Acid (HCl, 3 mL)
- Sodium Nitrite (NaNO₂, 0.70 g, 0.01 mol)



- Naphthol AS (coupling component)
- Sodium Hydroxide (NaOH)
- Deionized Water
- Ice-salt bath, magnetic stirrer, beakers, Buchner funnel

Part A: Diazotization of 3-Chloro-2-methylaniline

- Preparation: In a 250 mL beaker, add 1.42 g (0.01 mol) of 3-Chloro-2-methylaniline to a
 mixture of 3 mL of concentrated HCl and 20 mL of deionized water. Stir until a fine
 suspension of the amine hydrochloride salt is formed.
- Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with continuous magnetic stirring. It is crucial to maintain this temperature throughout the diazotization process.
- Nitrite Addition: In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.
- Reaction: Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 10-15 minutes. Keep the tip of the addition funnel or pipette below the surface of the liquid. A clear diazonium salt solution should form.
- Stirring: Continue stirring the diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction is complete.

Part B: Azo Coupling Reaction

- Preparation of Coupling Component: In a 400 mL beaker, dissolve an equimolar amount (0.01 mol) of Naphthol AS in approximately 50 mL of a 10% aqueous sodium hydroxide solution.
- Cooling: Cool this solution to 0–5 °C in an ice bath with vigorous stirring.
- Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution (from Part A) to the cold Naphthol AS solution with continuous, efficient stirring.



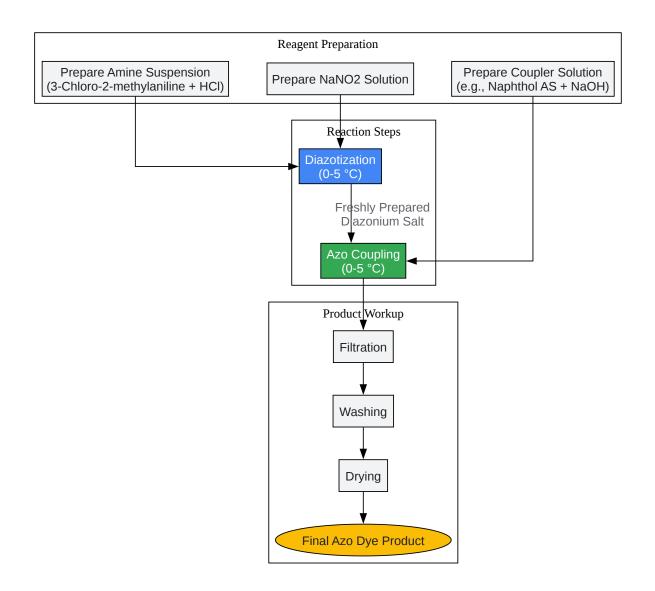




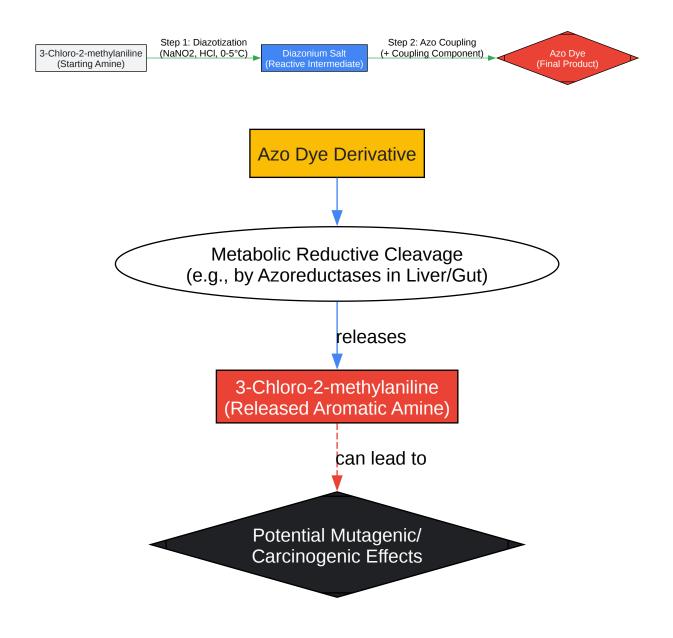
- Precipitation: A colored precipitate of the azo dye will form immediately. The color is often red or a related shade.
- Completion: Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling is complete.
- Isolation: Isolate the dye product by vacuum filtration using a Buchner funnel.
- Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
- Drying: Dry the purified azo dye in an oven at a moderate temperature (e.g., 60-70 °C) or in a desiccator.

Visualizations









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